This compound falls under the category of pharmaceutical intermediates and is often studied for its interactions with biological targets, including receptors and enzymes. It is also noted for its structural similarities to other biologically active compounds, making it a candidate for drug development.
The synthesis of 5-(3H-imidazol-4-yl)-N,N-dimethylpentan-1-amine typically involves several key steps:
The molecular formula for 5-(3H-imidazol-4-yl)-N,N-dimethylpentan-1-amine is .
The compound's structure can be represented using various notations:
CC(C)(CCCN)C1=CN=CN1
provides a shorthand representation of the molecular structure.5-(3H-imidazol-4-yl)-N,N-dimethylpentan-1-amine can participate in several chemical reactions:
The choice of reagents and conditions significantly influences the reaction pathways and yields. For example:
The mechanism of action for 5-(3H-imidazol-4-yl)-N,N-dimethylpentan-1-amine primarily involves its interaction with specific biological targets:
Studies have shown that compounds with similar structures exhibit varying degrees of biological activity based on their ability to bind to target sites effectively.
5-(3H-imidazol-4-yl)-N,N-dimethylpentan-1-amine exhibits several notable physical and chemical properties:
Elemental analysis reveals:
These percentages indicate a high nitrogen content, which is characteristic of many biologically active compounds.
The applications of 5-(3H-imidazol-4-yl)-N,N-dimethylpentan-1-amine span various scientific fields:
5-(3H-Imidazol-4-yl)-N,N-dimethylpentan-1-amine is systematically classified as a synthetic bioactive ligand with defined structural and chemical identifiers across pharmacological databases. Its IUPAC name, 5-(1H-imidazol-5-yl)-N,N-dimethylpentan-1-amine, reflects the pentyl chain linking the dimethylamino terminus to the imidazol-4-yl heterocycle (positional numbering varies between 4-yl and 5-yl based on tautomerism). Key database identifiers include:
CN(C)CCCCCC1=CN=CN1
[1] [8] Structurally, it belongs to the alkylimidazole class, characterized by an aliphatic spacer (pentyl chain) between the proton-donating imidazole ring and a tertiary dimethylamine group. This architecture enables dual functionality: the imidazole acts as a metal-chelating or hydrogen-bonding motif, while the dimethylamine contributes to basicity and water solubility. The compound’s Topological Polar Surface Area (TPSA) is 31.92 Ų, and its XLogP is 0.95, indicating moderate lipophilicity suitable for membrane penetration .
Table 1: Standard Identifiers of 5-(3H-Imidazol-4-yl)-N,N-dimethylpentan-1-amine
Nomenclature Type | Identifier |
---|---|
Systematic IUPAC Name | 5-(1H-Imidazol-5-yl)-N,N-dimethylpentan-1-amine |
CAS Registry Number | 397248-39-4 |
ChEMBL ID | CHEMBL206548 |
GPCRdb Ligand Code | VUF 5207 |
SMILES | CN(C)CCCCCC1=CN=CN1 |
InChIKey | MVHBNHUOEFGIBK-UHFFFAOYSA-N |
VUF 5207 emerged from targeted pharmacological screens for heterocyclic compounds modulating enzymatic pathways. Early imidazole derivatives gained prominence as antimicrobial agents (e.g., metronidazole) due to their DNA-binding capabilities in anaerobic microbes [4]. This spurred interest in alkylimidazoles as versatile scaffolds for diverse bioactivities. VUF 5207 was cataloged during explorations of imidazole-based farnesyltransferase inhibitors—compounds disrupting Ras oncogene signaling in cancers [2]. Though not a clinical candidate itself, it served as a reference ligand in GPCR (G-protein coupled receptor) studies due to its structural similarity to histamine. Its discovery exemplifies "scaffold repurposing," where conserved heterocyclic cores are modified via alkyl chain elongation or terminal group variations to optimize target engagement [8].
Imidazole derivatives occupy a pivotal niche in medicinal chemistry due to their:1. Pharmacophore Flexibility: The imidazole ring serves as a:- Hydrogen-bond donor/acceptor (N-H, sp² nitrogen)- Metal-chelating motif (e.g., in cytochrome P450 inhibition)- Aromatic platform for hydrophobic contacts [4] [6]2. Biological Spectrum: Imidazole cores underpin drugs across therapeutic areas:- Anticancer Agents: 3H-imidazo[4,5-b]pyridines inhibit cyclin-dependent kinases (CDK2) or tubulin polymerization [6] [10]- Anti-inflammatories: Diaryl-substituted imidazoles selectively inhibit COX-2 (e.g., compound 3f, IC₅₀ = 9.2 µM) [6]- Antimicrobials: Disrupt DNA synthesis in anaerobic pathogens [4]3. Design Innovations:- Scaffold Hopping: Replacement of imidazole with triazole in fluconazole improved metabolic stability [4], a strategy extended to CDK2 inhibitors like imidazo[4,5-c]pyridines [10].- Linker Optimization: The pentyl chain in VUF 5207 balances flexibility and hydrophobicity, analogous to spacers in farnesyltransferase inhibitors where alkyl bridges enhance membrane permeability [2].
Table 2: Structural and Physicochemical Profile of VUF 5207
Property | Value | Significance |
---|---|---|
Molecular Weight | 181.28 g/mol | Ideal for CNS permeability |
Hydrogen Bond Donors | 1 (imidazole N-H) | Enables DNA/protein binding |
Hydrogen Bond Acceptors | 2 | Enhances solubility |
Rotatable Bonds | 6 | Influences conformational flexibility |
Topological Polar Surface Area | 31.92 Ų | Predicts moderate cell membrane penetration |
XLogP | 0.95 | Indicates balanced lipophilicity |
Solubility | Soluble in DMSO | Suitable for in vitro assays |
VUF 5207 exemplifies the strategic use of imidazole as a bioisostere for purines or histidine, enabling interference with kinase ATP-binding pockets or GPCR signaling. Its physicochemical profile aligns with Lipinski’s rules (0 violations), supporting drug-likeness in early-stage development [8]. Contemporary research continues leveraging such imidazole frameworks for targeted protein degradation and allosteric modulation.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7